BenchChemオンラインストアへようこそ!

1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole

solubility indoline physicochemical properties

1-[(1,3-Oxazol-4-yl)methyl]-2,3-dihydro-1H-indole (CAS 2310226-54-9), also named 4-(2,3-dihydroindol-1-ylmethyl)-1,3-oxazole, is a heterocyclic building block with the molecular formula C₁₂H₁₂N₂O and molecular weight of 200.24 g/mol. The compound features a 2,3-dihydro-1H-indole (indoline) core N-alkylated with a (1,3-oxazol-4-yl)methyl substituent.

Molecular Formula C12H12N2O
Molecular Weight 200.241
CAS No. 2310226-54-9
Cat. No. B2698111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole
CAS2310226-54-9
Molecular FormulaC12H12N2O
Molecular Weight200.241
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)CC3=COC=N3
InChIInChI=1S/C12H12N2O/c1-2-4-12-10(3-1)5-6-14(12)7-11-8-15-9-13-11/h1-4,8-9H,5-7H2
InChIKeyDAHMLKVEAIAHES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(1,3-Oxazol-4-yl)methyl]-2,3-dihydro-1H-indole (CAS 2310226-54-9): Chemical Identity and Procurement Baseline


1-[(1,3-Oxazol-4-yl)methyl]-2,3-dihydro-1H-indole (CAS 2310226-54-9), also named 4-(2,3-dihydroindol-1-ylmethyl)-1,3-oxazole, is a heterocyclic building block with the molecular formula C₁₂H₁₂N₂O and molecular weight of 200.24 g/mol . The compound features a 2,3-dihydro-1H-indole (indoline) core N-alkylated with a (1,3-oxazol-4-yl)methyl substituent. The indoline scaffold is distinguished from its aromatic indole counterpart by saturation of the C2–C3 bond, which eliminates ring aromaticity, introduces a stereoelectronic environment that increases basicity of the nitrogen (pKa ~5.2 vs. indole pKa ~–3.5 for the conjugate acid), and alters solubility characteristics [1]. The oxazol-4-ylmethyl appendage provides a hydrogen-bond-accepting heterocyclic vector that is regioisomerically distinct from oxazol-2-yl and oxazol-5-yl substitution patterns. Commercially, this compound is available from multiple chemical suppliers as a research-grade building block .

Why Generic Substitution Fails for 1-[(1,3-Oxazol-4-yl)methyl]-2,3-dihydro-1H-indole: Comparator-Based Differentiation Rationale


Substituting 1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole with a closely related analog—such as the 1H-indole (aromatic) variant, an oxazole regioisomer, or an isoxazole replacement—introduces measurable changes in physicochemical properties, metabolic susceptibility, and target engagement potential that cannot be assumed equivalent. The indoline core, lacking C2–C3 aromaticity, displays a ~2-order-of-magnitude higher aqueous solubility than indole (5 g/L vs. ~0.14 g/L for parent indole at 20 °C) and is a known substrate for cytochrome P450-mediated dehydrogenation to indole, a metabolic liability absent in the aromatic series [1]. The oxazol-4-yl attachment point, relative to oxazol-2-yl or oxazol-5-yl regioisomers, alters the spatial orientation and hydrogen-bonding geometry of the heterocyclic nitrogen and oxygen atoms, which has been shown in related oxazole-containing inhibitor series to produce >10-fold differences in target binding affinity [2]. These quantifiable differences mean that generic interchange without experimental verification risks compromising solubility, metabolic stability, and pharmacological activity.

Quantitative Differentiation Evidence: 1-[(1,3-Oxazol-4-yl)methyl]-2,3-dihydro-1H-indole vs. Closest Analogs


Aqueous Solubility Advantage of the Indoline Core Over the Indole Analog

The saturated indoline core of the target compound confers a significant aqueous solubility advantage compared to the fully aromatic 1-[(1,3-oxazol-4-yl)methyl]-1H-indole analog. Unsubstituted indoline exhibits water solubility of 5 g/L at 20 °C, whereas unsubstituted indole is substantially less soluble (~0.14 g/L under comparable conditions) . Although the N-alkyl substituent modulates absolute solubility, the core scaffold difference is expected to translate into meaningful solubility differentiation for the two analogs, with the indoline-based target compound predicted to be >10-fold more water-soluble than its indole counterpart. This difference directly impacts formulation feasibility and assay compatibility in aqueous biological systems [1].

solubility indoline physicochemical properties

Basicity Differentiation: Indoline (pKa ~5.2) vs. Indole as a Determinant of Ionization State and Permeability

The indoline nitrogen of the target compound is significantly more basic than the indole nitrogen of the aromatic analog. The conjugate acid of indoline has a pKa of approximately 5.2, whereas indole is essentially non-basic (pKa of conjugate acid ≈ –3.5) . At physiological pH 7.4, the indoline moiety is predominantly neutral (deprotonated), but the compound can exist in equilibrium with a protonated form, potentially influencing membrane permeability and lysosomal sequestration. In contrast, the indole analog remains exclusively neutral across all biologically relevant pH ranges. This ~8.7 pKa unit difference represents a fundamental divergence in ionization behavior that affects drug-likeness parameters including logD, permeability, and tissue distribution [1].

basicity pKa ionization permeability

Metabolic Liability: CYP450-Mediated Dehydrogenation of Indoline to Indole

The indoline core of 1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole is a known substrate for cytochrome P450 (CYP)-mediated dehydrogenation, which converts indoline to indole [1]. This metabolic pathway, catalyzed primarily by CYP3A4, has been characterized for the indoline-containing drug indapamide, demonstrating that the saturated five-membered ring undergoes aromatization in human liver microsomes [1]. The resulting indole metabolite can potentially undergo further bioactivation to reactive intermediates [2]. In contrast, the fully aromatic 1-[(1,3-oxazol-4-yl)methyl]-1H-indole analog lacks this dehydrogenation liability. For procurement decisions in lead optimization, this metabolic vulnerability means that the target compound requires explicit microsomal stability assessment (e.g., t₁/₂ in human liver microsomes) as a decision gate, and cannot be assumed metabolically equivalent to the indole analog.

metabolic stability CYP450 dehydrogenation indoline

Oxazole Regioisomerism: Positional Effects on Biological Target Engagement

The oxazol-4-ylmethyl substitution pattern of the target compound places the heterocyclic oxygen and nitrogen atoms in a spatial orientation that is distinct from both oxazol-2-yl and oxazol-5-yl regioisomers. In the broader oxazole-containing inhibitor literature, regioisomeric variation has been shown to produce large-magnitude differences in target binding. For example, in the COX-2 inhibitor series, moving substitution from the oxazol-4-yl to oxazol-5-yl position altered selectivity profiles and potency by >10-fold [1]. Similarly, in the IMPDH inhibitor BMS-337197 series, the oxazol-5-yl substitution pattern was critical for low-nM potency (IC₅₀ = 16 nM), with oxazol-4-yl analogs exhibiting reduced activity [2]. While direct comparative data for 1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole versus its oxazol-2-yl or oxazol-5-yl regioisomers is not available in the public domain, the class-level precedent strongly indicates that regioisomeric substitution cannot be considered equivalent for target engagement.

oxazole regioisomer structure-activity relationship binding affinity

Indoline-Oxazole Scaffold as a Privileged Framework: Class-Level Evidence for Biological Activity Potential

The combination of indole/indoline and oxazole heterocycles constitutes a privileged scaffold in medicinal chemistry. A comprehensive 2024 review of 5-(3′-indolyl)oxazoles documented broad-spectrum biological activities including anticancer (cytotoxicity IC₅₀ values in the low μM to nM range across multiple cell lines), antimicrobial (MIC values in the μg/mL range against MRSA), antiviral, antioxidant, and anti-inflammatory effects [1]. While the target compound positions the oxazole attachment at the indoline N1 rather than the indole C3 position, the bioisosteric relationship between these connectivity patterns is established in the patent literature, where both indole C3-oxazole and indoline N1-oxazole scaffolds appear in HSP90 inhibitor (US 9,120,780 B2) [2] and IDO inhibitor patent families [3]. This class-level evidence supports the use of the target compound as a versatile entry point for fragment-based and scaffold-hopping campaigns.

indolyl-oxazole anticancer antimicrobial privileged scaffold

Direct Comparative Data Gap: Limitations and Recommendations for Empirical Evaluation

A comprehensive search of the public literature (PubMed, ChEMBL, BindingDB, PubChem, Google Patents, and major vendor catalogs) did not identify any published head-to-head comparative studies, quantitative structure-activity relationship (QSAR) analyses, or direct biological assay data (IC₅₀, Kᵢ, EC₅₀) for 1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole (CAS 2310226-54-9) [1]. The compound is listed in multiple commercial vendor catalogs as a research-grade building block with typical purity specifications (≥95%) , but no vendor provides pharmacological characterization data. The BindingDB and ChEMBL entries retrieved for structurally related identifiers (e.g., CHEMBL4852532, CHEMBL4465170) correspond to different compounds with non-matching molecular formulas and SMILES strings [2]. Consequently, all differentiation claims above are derived from class-level inference based on the indoline and oxazole substructures, not from direct experimental comparison of the target compound against named comparators. Users should treat procurement of this compound as exploratory and budget for empirical head-to-head characterization against selected analogs for any property of interest (solubility, metabolic stability, target binding, selectivity).

data gap comparative analysis empirical testing procurement risk

Recommended Application Scenarios for 1-[(1,3-Oxazol-4-yl)methyl]-2,3-dihydro-1H-indole (CAS 2310226-54-9) Based on Evidence


Fragment-Based Drug Discovery (FBDD) Library Enrichment with Indoline-Oxazole Hybrid Scaffolds

The indoline-oxazole hybrid core of 1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole (MW 200.24) falls within the Rule-of-Three compliant fragment space (MW <300, cLogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3). The compound provides a three-dimensional, non-planar indoline scaffold (in contrast to the planar indole analog) with a hydrogen-bond-accepting oxazole vector, making it suitable for fragment screening against targets where 5-(3′-indolyl)oxazole derivatives have demonstrated activity, including kinases, IDO1, and HSP90 [1]. Its moderate aqueous solubility (class-level inference from indoline core: 5 g/L) supports screening at fragment concentrations (typically 0.1–1 mM) without DMSO precipitation artifacts [2].

Scaffold-Hopping from Indole-Based Lead Series to Indoline Analogs

For medicinal chemistry programs with established indole-containing leads, 1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole offers a scaffold-hopping opportunity that alters key physicochemical properties while retaining the heterocyclic recognition elements. The indoline core provides enhanced basicity (pKa ~5.2 vs. indole pKa ~–3.5) and distinct CYP-mediated metabolic processing (dehydrogenation to indole) [1]. These properties can be exploited to modulate off-target profiles, solubility, and clearance mechanisms relative to the indole parent. However, the known CYP3A4-mediated dehydrogenation liability requires early metabolic stability screening (e.g., human liver microsome t₁/₂ determination) as a go/no-go decision point [2].

Synthetic Intermediate for Diversified Oxazole-Containing Compound Libraries

The oxazol-4-ylmethyl substituent provides a synthetic handle for further derivatization. The oxazole C2 and C5 positions are amenable to directed metalation and cross-coupling chemistry, while the indoline nitrogen (already substituted) and the indoline aromatic ring offer additional diversification points. Patent literature demonstrates that 2,3-dihydro-1H-indole cores are prevalent in IDO1 inhibitor [1] and HSP90 inhibitor [2] chemical series, suggesting that the target compound can serve as a late-stage diversification intermediate for generating focused libraries targeting these enzymes. Commercial availability from multiple vendors supports procurement at gram scale for library synthesis.

Physicochemical Comparator in Indoline vs. Indole Property Profiling Studies

Given the scarcity of direct comparative data, 1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole is well-suited as a tool compound in systematic property-profiling studies that quantify the impact of indoline saturation on solubility, permeability (PAMPA or Caco-2), metabolic stability (microsomal t₁/₂), and CYP inhibition. By pairing this compound head-to-head with its synthesized indole analog (1-[(1,3-oxazol-4-yl)methyl]-1H-indole), researchers can generate the precise quantitative differentiation data that is currently absent from the public domain [1]. Such data would directly inform procurement decisions for downstream lead optimization programs.

Quote Request

Request a Quote for 1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.